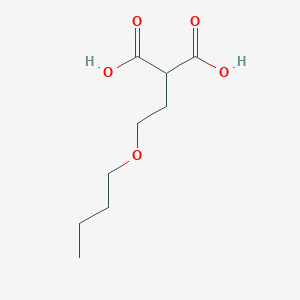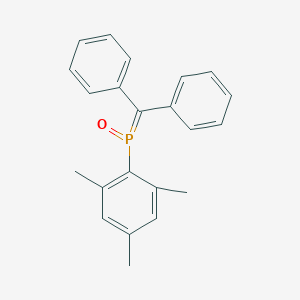
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and an oxazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the bromine atom and the methanesulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Common industrial methods include continuous flow synthesis and batch processing, where the reaction parameters are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The oxazole ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Reagents such as potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Catalysts: Transition metal catalysts like palladium and platinum are often employed to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce oxazole derivatives with higher oxidation states.
Scientific Research Applications
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of biological pathways. The oxazole ring provides stability and specificity to its interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate
- 2-Iodoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate
- 2-Bromoethyl 3-(methylsulfonyl)-1,2-oxazole-5-carboxylate
Uniqueness
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The methanesulfonyl group enhances its solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
88202-97-5 |
|---|---|
Molecular Formula |
C7H8BrNO5S |
Molecular Weight |
298.11 g/mol |
IUPAC Name |
2-bromoethyl 3-methylsulfonyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H8BrNO5S/c1-15(11,12)6-4-5(14-9-6)7(10)13-3-2-8/h4H,2-3H2,1H3 |
InChI Key |
ZRHUSCSOLWZYPR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NOC(=C1)C(=O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


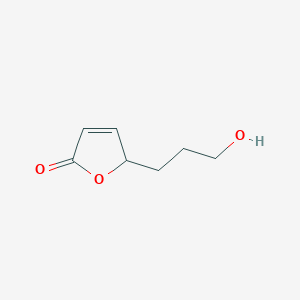
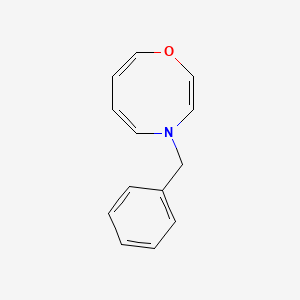
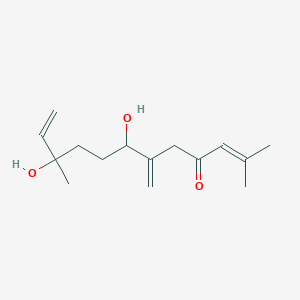
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
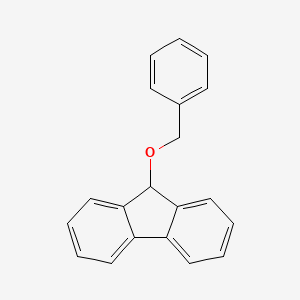
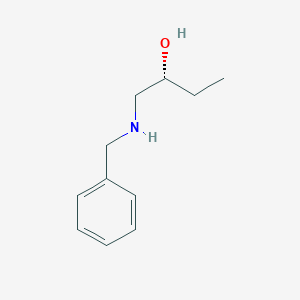
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)

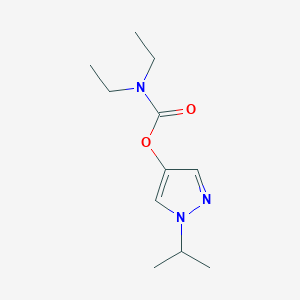
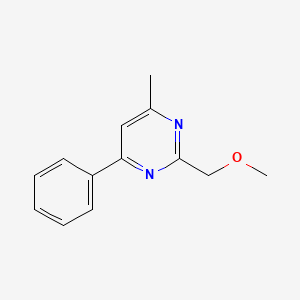

![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
